molecular formula C23H14F3NO2 B2912211 2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione CAS No. 1024707-44-5

2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2912211
CAS No.: 1024707-44-5
M. Wt: 393.365
InChI Key: BIDCPHJNRBEJQX-UHFFFAOYSA-N
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Description

2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound characterized by the presence of a trifluoromethyl group and an indene-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione typically involves the reaction of indene-1,3-dione with a phenyl isocyanate derivative. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Another compound with a trifluoromethyl group, used in similar applications.

    2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine: A structurally related compound with different chemical properties and applications.

Uniqueness

2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione is unique due to its indene-1,3-dione core, which imparts distinct chemical reactivity and potential for diverse applications. The presence of the trifluoromethyl group further enhances its stability and biological activity.

Properties

IUPAC Name

2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3NO2/c24-23(25,26)15-9-6-10-16(13-15)27-20(14-7-2-1-3-8-14)19-21(28)17-11-4-5-12-18(17)22(19)29/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDCPHJNRBEJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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